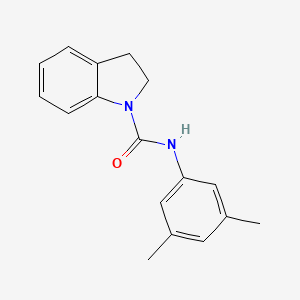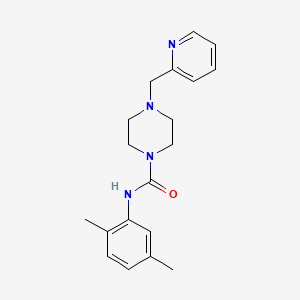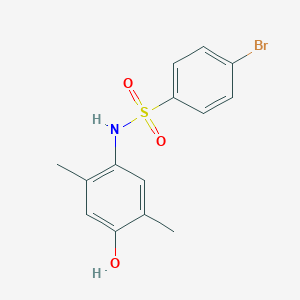
N-(3,5-dimethylphenyl)-1-indolinecarboxamide
Übersicht
Beschreibung
N-(3,5-dimethylphenyl)-1-indolinecarboxamide, also known as CLQ, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has shown promise in a variety of areas, including as a tool for studying cellular processes and as a potential treatment for certain diseases. In
Wissenschaftliche Forschungsanwendungen
N-(3,5-dimethylphenyl)-1-indolinecarboxamide has been used extensively in scientific research as a tool for studying cellular processes. It has been shown to inhibit autophagy, a process by which cells break down and recycle damaged or unwanted components. This inhibition has been shown to have potential therapeutic applications in a variety of diseases, including cancer and neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of N-(3,5-dimethylphenyl)-1-indolinecarboxamide involves its ability to inhibit the activity of the protein kinase ULK1, which is a key regulator of autophagy. By inhibiting ULK1, N-(3,5-dimethylphenyl)-1-indolinecarboxamide prevents the initiation of autophagy and promotes the accumulation of damaged cellular components. This accumulation can lead to cell death in certain circumstances, making N-(3,5-dimethylphenyl)-1-indolinecarboxamide a potential tool for inducing cell death in cancer cells.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-1-indolinecarboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its role in inhibiting autophagy, it has been shown to have anti-inflammatory and antioxidant properties. These properties may contribute to its potential therapeutic applications in a variety of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3,5-dimethylphenyl)-1-indolinecarboxamide for laboratory experiments is its relatively simple synthesis method. This makes it easy to produce in large quantities for use in experiments. Additionally, its ability to inhibit autophagy makes it a useful tool for studying cellular processes. However, one limitation of N-(3,5-dimethylphenyl)-1-indolinecarboxamide is its potential toxicity. It has been shown to be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(3,5-dimethylphenyl)-1-indolinecarboxamide. One area of interest is its potential therapeutic applications in cancer and neurodegenerative disorders. Additionally, further research is needed to fully understand its mechanism of action and to determine the optimal dosages for use in experiments. Finally, there is potential for the development of new compounds based on N-(3,5-dimethylphenyl)-1-indolinecarboxamide that may have improved efficacy and fewer side effects.
Eigenschaften
IUPAC Name |
N-(3,5-dimethylphenyl)-2,3-dihydroindole-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-12-9-13(2)11-15(10-12)18-17(20)19-8-7-14-5-3-4-6-16(14)19/h3-6,9-11H,7-8H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKZLQZNLUTHGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)N2CCC3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-phenyl-3-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4646465.png)

![2-[4-(2-pyridinyl)-1-piperazinyl]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B4646468.png)
![4-bromo-N-[2-(2-pyridinylthio)ethyl]benzenesulfonamide](/img/structure/B4646471.png)
![5-[4-(diethylamino)benzylidene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4646475.png)


![methyl 7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4646495.png)

![N-(4-fluorophenyl)-2-[(6-methylpyrimidin-4-yl)thio]propanamide](/img/structure/B4646505.png)
![N-[3-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B4646512.png)
![2-[(2-bromobenzyl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4646518.png)
![N-[3-(methylthio)phenyl]-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea](/img/structure/B4646532.png)
amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4646543.png)